Chemical Properties and Stability of 1-Benzyl-4-methoxy-5-azaindole
Chemical Properties and Stability of 1-Benzyl-4-methoxy-5-azaindole
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
1-Benzyl-4-methoxy-5-azaindole (Systematic Name: 1-benzyl-4-methoxy-1H-pyrrolo[3,2-c]pyridine) represents a specialized scaffold in kinase inhibitor discovery. Unlike the more common 7-azaindole, the 5-azaindole core provides a unique vector for hydrogen bonding and pi-stacking interactions within ATP-binding pockets.
This guide details the physicochemical profile, stability mechanisms, and handling protocols for this compound. Its stability is governed by the interplay between the electron-rich pyrrole ring, the basic pyridine nitrogen (N5), and the potentially labile benzyl and methoxy substituents.
Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule consists of three distinct functional domains that dictate its reactivity:
-
5-Azaindole Core: A fused 6-5 bicyclic system. The nitrogen at position 5 (N5) is pyridine-like (basic), while N1 is pyrrole-like (non-basic, protected by benzyl).
-
4-Methoxy Group: An electron-donating group (EDG) at the C4 position. Through mesomeric effects (+M), it increases electron density on the pyridine ring, modulating the basicity of N5 and deactivating the C4 position toward nucleophilic aromatic substitution (
). -
N-Benzyl Group: A lipophilic protecting group that prevents H-bond donation at N1 and increases logP, significantly altering solubility compared to the parent azaindole.
Calculated Physicochemical Properties
Data inferred from structure-activity relationships (SAR) of 5-azaindole derivatives.
| Property | Value (Est.) | Structural Basis |
| Formula | -- | |
| MW | 238.29 g/mol | -- |
| pKa (N5) | ~8.6 - 8.9 | The parent 5-azaindole has a pKa of 8.[1][2][3][4][5]42. The 4-OMe group (+M effect) increases electron density at N5, slightly raising basicity. |
| logP | 3.2 - 3.5 | High lipophilicity due to the benzyl group and lack of H-bond donors. |
| H-Bond Donors | 0 | N1 is benzylated.[6][7][8] |
| H-Bond Acceptors | 2 | N5 (pyridine) and O (methoxy).[2] |
| Solubility | Low (aq) | < 0.1 mg/mL in water; Soluble in DMSO, DCM, MeOH. |
Chemical Stability Profile
Reactivity & Degradation Map
The following diagram illustrates the primary sites of chemical susceptibility.
Figure 1: Structural reactivity map highlighting critical degradation pathways.
Hydrolytic Stability
-
Neutral/Basic Conditions: The compound is highly stable. The methoxy ether linkage and the N-benzyl bond are resistant to hydrolysis at pH 7–12.
-
Acidic Conditions:
-
Mild Acid (pH 3–5): Stable. Protonation occurs at N5, increasing water solubility but not triggering degradation.
-
Strong Acid (pH < 1, Heat): Susceptible to ether cleavage (demethylation) to form 1-benzyl-5-azaindol-4-one (tautomer of the 4-hydroxy compound). This typically requires harsh reagents like concentrated HBr or
.
-
Oxidative Stability
-
N-Oxidation: The electron-rich N5 is prone to oxidation by peracids (e.g., mCPBA) or peroxides, forming the N-oxide . This is a primary degradation impurity in formulated products stored without antioxidants.
-
Benzylic Oxidation: Prolonged exposure to air and light can lead to radical oxidation at the benzylic carbon, ultimately cleaving the group to release benzaldehyde and the free azaindole.
Photostability
Azaindoles absorb in the UV region. The N-benzyl group acts as a chromophore that can sensitize the molecule to photo-degradation.
-
Risk: Moderate.[9]
-
Mechanism: Photo-induced homolysis of the benzylic C-N bond.
-
Mitigation: Store in amber vials; protect from direct UV exposure during synthesis.
Synthetic Accessibility & Reactivity[10]
Synthesis Routes
Two primary strategies are employed to access this scaffold:[2][10][11][12][13][14]
-
Functionalization of 5-Azaindole:
-
Step 1:
or catalytic coupling to introduce the 4-methoxy group (often displacing a 4-chloro or 4-nitro precursor). -
Step 2: N-benzylation using benzyl bromide and a base (NaH or
).[7] Note: N1 alkylation is favored over N5 due to the acidity of the N1-H.
-
-
De Novo Cyclization:
-
Condensation of functionalized pyridines (e.g., via the Bartoli indole synthesis) followed by methylation.
-
Key Reaction: Nucleophilic Displacement
The 4-methoxy group is relatively inert to displacement compared to a 4-chloro substituent. However, under high temperatures with strong nucleophiles (e.g., thiols, amines), the methoxy group can act as a leaving group, particularly if N5 is activated (e.g., N-oxide or quaternized salt).
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
To validate the stability profile, the following stress testing workflow is recommended.
Figure 2: Standardized forced degradation workflow for stability assessment.
Solubility Profiling
Due to the benzyl group, aqueous solubility is the limiting factor for biological assays.
-
Protocol: Prepare a 10 mM stock in DMSO. Dilute into PBS (pH 7.4) stepwise.
-
Expected Kinetic Solubility: < 10
in PBS. -
Recommendation: Use formulation additives like cyclodextrins (HP-
-CD) or surfactants (Tween 80) for animal studies.
Storage and Handling
| Parameter | Recommendation | Rationale |
| Storage Temp | -20°C | Minimizes kinetic rate of oxidation. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents N-oxide formation and benzylic oxidation. |
| Container | Amber Glass | Prevents UV-induced radical cleavage of the benzyl group. |
| Solution Stability | < 24h at RT | DMSO stocks should be aliquoted and frozen to prevent freeze-thaw degradation. |
References
-
5-Azaindole Chemical Properties
-
Synthesis & Reactivity
- Title: "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles"
- Source: Tetrahedron / ResearchG
-
URL:[Link]
- Relevance: Details synthetic routes for 4-substituted 5-azaindoles.
-
Azaindoles in Drug Discovery
- Title: "The Azaindole Framework in the Design of Kinase Inhibitors"
- Source: Molecules (NIH/PMC)
-
URL:[Link]
- Relevance: Discusses the structural role of azaindoles in kinase binding and stability.
-
Commercial Precursor Data
- Title: "1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-ol (Phenol Precursor)"
-
Source: ChemScene[1]
- Relevance: Verifies the stability and availability of the 4-hydroxy precursor.
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
